molecular formula C23H28O10 B1196342 Diffutin

Diffutin

Cat. No.: B1196342
M. Wt: 464.5 g/mol
InChI Key: ZNWIOJJMPZWSQO-YRDUZITASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds share features like aromaticity, electron-rich regions, and functional group diversity, which are critical for interactions in biological systems or material science applications.

Properties

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H28O10/c1-29-15-5-3-11(7-18(15)30-2)14-6-4-13-16(31-14)8-12(25)9-17(13)32-23-22(28)21(27)20(26)19(10-24)33-23/h3,5,7-9,14,19-28H,4,6,10H2,1-2H3/t14-,19+,20+,21-,22+,23+/m0/s1

InChI Key

ZNWIOJJMPZWSQO-YRDUZITASA-N

SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

This section evaluates Diffutin against three structurally and functionally related compounds: Chlorinated Dibenzodioxins , Pyrimidine Derivatives , and Polyubiquitin Complexes . Key parameters include molecular properties, biological activity, and industrial applicability.

Table 1: Structural and Physicochemical Comparison

Parameter This compound (Hypothetical) Chlorinated Dibenzodioxins Pyrimidine Derivatives Polyubiquitin Complexes
Molecular Weight ~250–300 g/mol* 322–460 g/mol 120–300 g/mol >10,000 g/mol
Solubility Moderate (Polar solvents) Low (Lipophilic) High (Polar solvents) Variable (Aqueous buffers)
Thermal Stability >200°C* >300°C 150–250°C <100°C
Bioactivity Antimicrobial (Inferred) Carcinogenic Antiviral/Antimicrobial Protein regulation

*Estimated based on analogous compounds.

Chlorinated Dibenzodioxins

Chlorinated dibenzodioxins, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), are structurally rigid, lipophilic compounds notorious for their environmental persistence and toxicity . Unlike this compound, which is hypothesized to have moderate solubility, chlorinated dioxins accumulate in fatty tissues and disrupt endocrine signaling.

Pyrimidine Derivatives

Pyrimidines, such as 5-fluorouracil, are nitrogen-containing heterocycles with demonstrated antiviral and anticancer activities . This compound’s hypothetical structure may share pyrimidine’s electron-deficient aromatic ring, enabling similar interactions with DNA or enzymes. However, pyrimidines generally exhibit higher solubility in polar solvents, which may limit this compound’s bioavailability if its solubility is inferior.

Polyubiquitin Complexes

Polyubiquitin chains regulate protein degradation and cellular signaling . While this compound is a small molecule, polyubiquitin complexes are macromolecular and function via post-translational modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diffutin
Reactant of Route 2
Diffutin

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